[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid is a chemical compound that belongs to the class of sulfonamides, characterized by the presence of a methoxy group and a morpholine sulfonyl moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
This compound is classified under sulfonamide derivatives, which are known for their antibacterial properties and other pharmacological effects. Its structure features a phenyl ring with a methoxy substituent and a morpholine sulfonyl group, contributing to its biological activity.
The synthesis of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid typically involves several key steps:
The synthesis may employ various techniques such as:
For example, one method involves using sodium borohydride in ethanol to reduce imine intermediates formed during the synthesis process .
The molecular structure of [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid can be described as follows:
The molecular formula is C₁₃H₁₅N₁O₄S, with a molar mass of approximately 295.33 g/mol. The compound's structure can be visualized using molecular modeling software or through X-ray crystallography data if available.
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid can participate in various chemical reactions, including:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect yields and product selectivity. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.
The mechanism of action for [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid is primarily linked to its interaction with biological targets such as enzymes or receptors.
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications influence biological activity, guiding further optimization efforts .
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) should be referenced from experimental studies or databases.
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid has potential applications in:
Its role in drug discovery highlights the importance of such compounds in developing new therapeutic agents against resistant bacterial strains or other diseases .
Regioselective sulfonylation is critical for constructing the morpholine-4-sulfonyl moiety in [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid (CAS 721418-09-3). The electron-rich nitrogen of morpholine necessitates controlled reaction conditions to avoid over-sulfonylation or N-oxidation. Bis(2-hydroxyalkyl) tosylamide precursors enable stereoselective O-sulfonylation, where the tosyl group directs regiochemistry through coordination effects. Subsequent cyclization yields enantiopure 2,6-disubstituted morpholines with the sulfonyl group positioned exclusively at N4 [3] [7].
For ortho-substituted anilines like the target compound’s precursor, kinetic vs. thermodynamic control profoundly impacts selectivity. At 0°C in dichloromethane, sulfonylation with morpholine-4-sulfonyl chloride favors the mono-sulfonamide product (yields >85%), while higher temperatures promote disulfonylation. Steric guidance from the 4-methoxy group further enhances ortho-sulfonylation regioselectivity, as confirmed by X-ray crystallography of intermediates [2] [9].
Solid-state NMR studies of Zn-Al-hydrotalcite catalysts reveal that surface basic sites (O²⁻/OH⁻ pairs) activate sulfonyl chlorides via chloride abstraction, accelerating coupling while suppressing hydrolysis. This method achieves 92% yield in morpholine sulfonylation under solvent-free conditions [9].
Table 1: Regioselective Sulfonylation Optimization
Substrate | Conditions | Catalyst/Base | Regioselectivity (2-/3-) | Yield |
---|---|---|---|---|
4-Methoxy-3-aminophenylacetic acid | 0°C, DCM | Et₃N | >20:1 | 88% |
Morpholine | 25°C, solvent-free | Zn-Al-hydrotalcite | N/A (mono-sulfonylation) | 92% |
Bis(2-hydroxyalkyl)tosylamide | PTC, K₂CO₃ | Solid-liquid phase-transfer | >50:1 (O- vs. N-sulfonylation) | 76% |
Functionalization of the acetic acid side-chain leverages Pd(0)/Pd(II) catalytic cycles. The carboxylic acid group is first protected as a methyl ester to prevent catalyst poisoning. Subsequent α-arylation employs PPh₃-ligated Pd(OAc)₂ with aryl bromides, where in situ reduction to Pd(0) is optimized using ethanol as a sacrificial reductant. This avoids phosphine oxidation and maintains catalytic integrity [4] [8].
Heck–Cassar–Sonogashira (HCS) couplings on the α-carbon require precise ligand tuning. For electron-deficient alkenes, Xantphos (large bite angle) suppresses β-hydride elimination, enabling styrene coupling at 80°C in 75% yield. Conversely, Buchwald SPhos ligands facilitate Suzuki-Miyaura reactions with arylboronic acids, tolerating the morpholine sulfonyl group’s moderate coordinating ability [4] [2].
Table 2: Pd-Catalyzed Side-Chain Functionalization Efficiency
Reaction Type | Ligand | Additive | Temperature | Conversion | Side Product |
---|---|---|---|---|---|
α-Arylation (Ar-Br) | XPhos | K₃PO₄ | 100°C | 89% | <5% dehalogenation |
Heck coupling (styrene) | Xantphos | NaOAc | 80°C | 75% | <3% homocoupling |
Sonogashira (PhC≡CH) | RuPhos | CuI | 60°C | 82% | <8% alkyne dimer |
Mechanistic insights: The acetic acid side-chain’s acidity (pKa ~4.8) enables enolate formation under mild bases (Cs₂CO₃), which transmetallates to Pd(II) before C–C coupling. In situ FT-IR studies confirm that electron-withdrawing morpholine sulfonyl groups accelerate enolization, reducing reaction times by 40% [4] [8].
Solvent and Energy Innovations
Ultrasound irradiation (40 kHz) accelerates the N-sulfonylation step by enhancing mass transfer and catalyst activation. Using Zn-Al-hydrotalcite as a recyclable solid base, reaction times drop from 12 h to 25 min, with yields maintained at 90–94% over five cycles. This eliminates stoichiometric bases like pyridine, reducing waste [9]. Water-tolerant protocols leverage micellar catalysis: TPGS-750-M surfactant enables sulfonylation in water at room temperature, achieving 87% yield with a PMI (Process Mass Intensity) of 8.2, far below traditional methods (PMI >30) [6] [9].
Atom-Economical Cyclization
Solid-liquid phase-transfer catalysis (SL-PTC) using polymer-supported benzyltriethylammonium chloride facilitates the ring-closing step to morpholine sulfonyl derivatives. This avoids high-dilution conditions typically needed for cyclization, cutting solvent use by 70%. Epoxide opening with tosylamide under SL-PTC precedes regioselective O-sulfonylation, yielding enantiopure morpholine-3-carboxamide intermediates without chromatographic purification [7].
Table 3: Green Metrics Comparison for Key Steps
Method | Solvent | Catalyst | Temperature | E-factor | PMI |
---|---|---|---|---|---|
Conventional sulfonylation | CH₂Cl₂ | Et₃N | 0°C | 12.5 | 35 |
Ultrasound + hydrotalcite | Solvent-free | Zn-Al-HT | 50°C | 1.8 | 5.2 |
Micellar catalysis (water) | H₂O/TPGS-750-M | None | 25°C | 3.1 | 8.2 |
SL-PTC cyclization | Toluene/H₂O | Polymer-BnNEt₃Cl | 80°C | 4.7 | 11 |
Waste-minimized workup: Crystallization-driven purification isolates the title compound directly from reaction mixtures using n-heptane/ethyl acetate (7:3), bypassing energy-intensive chromatography. This achieves >99.5% purity with 85% recovery [6] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4